molecular formula C15H23N3OS B5522188 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5522188
M. Wt: 293.4 g/mol
InChI Key: QHOKYSDHZDBJDR-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with cyclohexanecarbonyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . Additionally, its anti-inflammatory and anticancer activities are thought to be mediated through the inhibition of specific signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexyl group attached to the thiadiazole ring and the cyclohexanecarboxamide moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOKYSDHZDBJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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